(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide
(R)-1-Benzyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid. This chiral building block is a key intermediate in the development of novel therapeutics, particularly in the fields of metabolic disorders and infectious diseases.
Core Chemical Properties
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a derivative of (R)-pyrrolidine-3-carboxylic acid, featuring a benzyl group attached to the nitrogen atom. This modification significantly influences its physical and chemical characteristics. The compound is commercially available as both a free acid and a hydrochloride salt. The hydrochloride salt is typically a white to off-white solid, which enhances its solubility and ease of handling in laboratory settings.[1] The free acid has been described as both a solid and a colorless to light brown viscous liquid, suggesting that its physical state may depend on its purity and the presence of residual solvents.
Below is a summary of the key quantitative data for (R)-1-Benzyl-pyrrolidine-3-carboxylic acid and its common protected forms.
| Property | (R)-1-Benzyl-pyrrolidine-3-carboxylic acid | (R)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride | (R)-1-Boc-pyrrolidine-3-carboxylic acid |
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₂ · HCl | C₁₀H₁₇NO₄ |
| Molecular Weight | 205.25 g/mol | 241.71 g/mol | 215.25 g/mol |
| CAS Number | 216311-57-8 | 1082055-65-9[1] | 72925-16-7 |
| Appearance | Solid or colorless to light brown viscous liquid | White to off-white solid[1] | Powder |
| Melting Point | Data not available | Data not available | 138-143 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Enhanced solubility[1] | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | [α]/D = -15.0 (c = 0.5% in chloroform) |
Experimental Protocols
The synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. A common and straightforward approach involves the direct N-benzylation of (R)-pyrrolidine-3-carboxylic acid.
Synthesis of (R)-1-Benzyl-pyrrolidine-3-carboxylic acid
Materials:
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(R)-pyrrolidine-3-carboxylic acid
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Diethyl ether ((C₂H₅)₂O)
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Hydrochloric acid (HCl)
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Sodium sulfate (Na₂SO₄), anhydrous
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Standard laboratory glassware and equipment
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and potassium carbonate (2.5 eq.) in a mixture of acetonitrile and water.
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N-Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
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Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide.
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Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.
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Product Isolation: Extract the acidified aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Benzyl-pyrrolidine-3-carboxylic acid.
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Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for (R)-1-Benzyl-pyrrolidine-3-carboxylic acid.
Biological Activity and Signaling Pathways
Derivatives of (R)-pyrrolidine-3-carboxylic acid have shown significant potential as modulators of various biological targets. The benzyl group in (R)-1-Benzyl-pyrrolidine-3-carboxylic acid can serve as a versatile scaffold for further functionalization to develop potent and selective inhibitors or antagonists.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a key enzyme in glucose metabolism, responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release, which is a validated therapeutic strategy for type 2 diabetes. Pyrrolidine-based structures are common motifs in DPP-4 inhibitors.[2]
The signaling pathway of DPP-4 inhibition is depicted below:
Caption: Signaling pathway of DPP-4 inhibition.
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Pyrrolidine carboxamides derived from (R)-pyrrolidine-3-carboxylic acid have been identified as potent InhA inhibitors.
The mechanism of InhA inhibition is illustrated in the following diagram:
Caption: Mechanism of InhA inhibition in Mycobacterium tuberculosis.
Other Biological Activities
Derivatives of (R)-pyrrolidine-3-carboxylic acid have also been investigated for their potential as:
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Endothelin Receptor Antagonists: These compounds have shown high affinity and selectivity for endothelin receptors, which are involved in vasoconstriction and cell proliferation.
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GABA Uptake Inhibitors: By blocking the reuptake of the neurotransmitter GABA, these derivatives can modulate neuronal activity and have potential applications in neurological disorders.[3]
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N-acylethanolamine acid amidase (NAAA) Inhibitors: NAAA is involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibitors of this enzyme could have therapeutic potential in inflammatory conditions.[3]
The following table summarizes the biological activities of some representative (R)-pyrrolidine-3-carboxylic acid derivatives.
| Compound/Analog | Target(s) | IC₅₀/Kᵢ (nM) | Selectivity |
| A-308165 | ETB | Kᵢ = 0.007 | >27,000-fold vs. ETA |
| Atrasentan (ABT-627) | ETA | Kᵢ = 0.036 | High for ETA |
| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 |
| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA |
| CXCR4 antagonist (51a) | CXCR4 | IC₅₀ = 79 | - |
Conclusion
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid is a valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting material for the development of novel therapeutic agents targeting a range of diseases. The demonstrated activity of its derivatives as enzyme inhibitors and receptor antagonists underscores its importance for researchers and drug development professionals in the ongoing quest for new and effective medicines. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to unlock its full therapeutic potential.
